molecular formula C28H20Cl2O3 B14376817 1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] CAS No. 90016-24-3

1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]

Cat. No.: B14376817
CAS No.: 90016-24-3
M. Wt: 475.4 g/mol
InChI Key: ACTKYNSCCGGYCV-UHFFFAOYSA-N
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Description

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] is a complex organic compound with the molecular formula C28H20Cl2O3 It is characterized by the presence of two 4-chlorophenyl groups attached to ethanone moieties, which are linked through an oxydi(4,1-phenylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]
  • Ethanone, 1,1’-(1,4-phenylene)bis-
  • Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-

Uniqueness

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

90016-24-3

Molecular Formula

C28H20Cl2O3

Molecular Weight

475.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-[4-[2-(4-chlorophenyl)acetyl]phenoxy]phenyl]ethanone

InChI

InChI=1S/C28H20Cl2O3/c29-23-9-1-19(2-10-23)17-27(31)21-5-13-25(14-6-21)33-26-15-7-22(8-16-26)28(32)18-20-3-11-24(30)12-4-20/h1-16H,17-18H2

InChI Key

ACTKYNSCCGGYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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